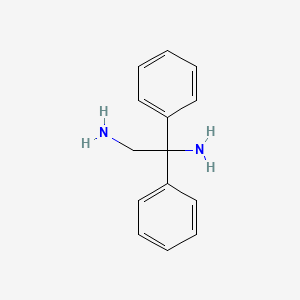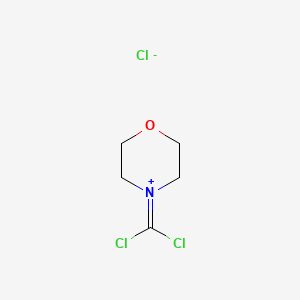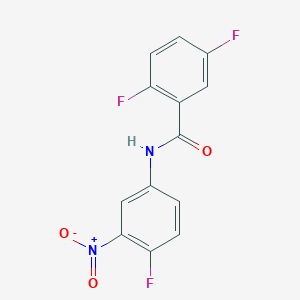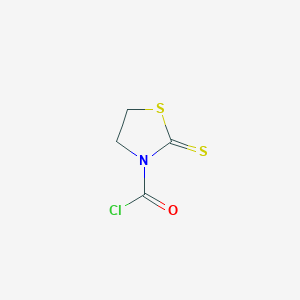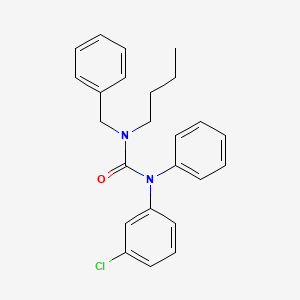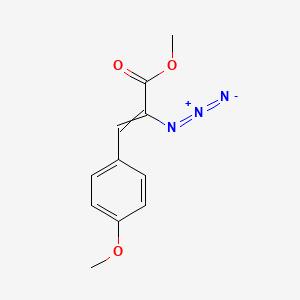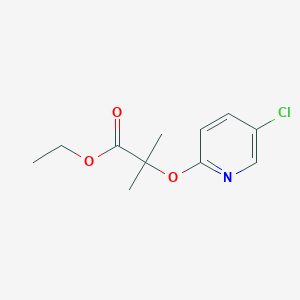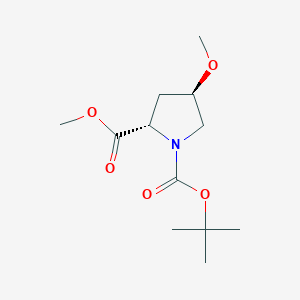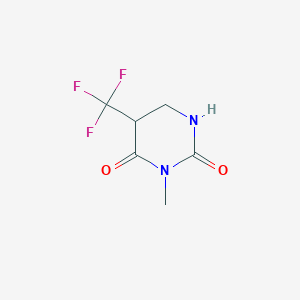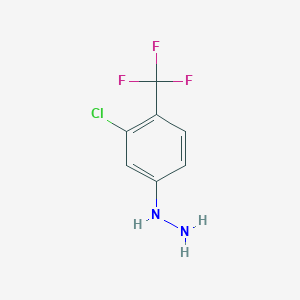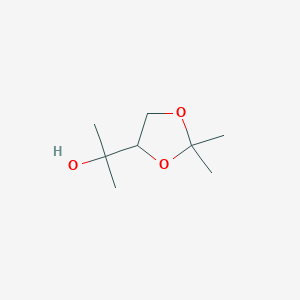
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol is an organic compound with a unique structure that includes a dioxolane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol typically involves the reaction of acetone with formaldehyde in the presence of an acid catalyst to form the dioxolane ring. The methanol group is then introduced through a subsequent reaction step. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce simpler alcohols.
Scientific Research Applications
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and proteins, affecting their function. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the methanol group.
2,2-Dimethyl-1,3-dioxolane: Similar structure but lacks the methanol group.
1,3-Dioxane: A six-membered ring analog.
Uniqueness
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol is unique due to the presence of both the dioxolane ring and the methanol group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H16O3/c1-7(2,9)6-5-10-8(3,4)11-6/h6,9H,5H2,1-4H3 |
InChI Key |
LDCYESWCZOFOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci)](/img/structure/B8665707.png)
![N-[2-(Methylsulfanyl)phenyl]hydrazinecarbothioamide](/img/structure/B8665710.png)
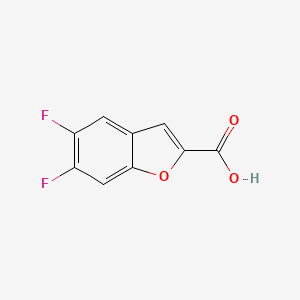
![3-[(4-Fluorophenyl)methylidene]piperidin-2-one](/img/structure/B8665735.png)
